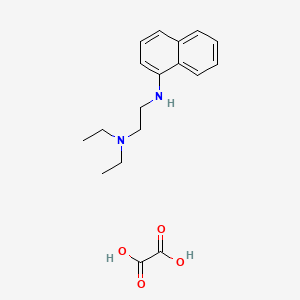
4-Bromo-3-methoxybenzene-1,2-diamine
Descripción general
Descripción
4-Bromo-1,2-diaminobenzene can be obtained from 1,2-diaminobenzene via acetylation followed by bromination and alkaline hydrolysis . It is used as a precursor in the production of tetra-dentate unsymmetrical Schiff base .
Synthesis Analysis
The synthesis of 4-Bromo-3-methoxybenzene-1,2-diamine involves multiple steps. The research paper titled “Synthesis and analysis of metal chelating amino and diamine precursors and their complex formation on copper (II) using conductivity and spectroscopic methods” discusses the synthesis of two amphiphilic chelating ligands derived from a ß-amino alcohol and diamine .Chemical Reactions Analysis
The chemical reactions of this compound involve electrophilic aromatic substitution reactions . The values of descriptors such as ionization energy, hardness, electrophilicity, condensed Fukui function, and energy were determined to predict the reactivity of a similar compound, 4-bromo-3- (methoxymethoxy) benzoic acid .Aplicaciones Científicas De Investigación
Environmental Impact and Organohalogen Analysis
4-Bromo-3-methoxybenzene-1,2-diamine is part of a broader group of compounds studied for their environmental presence, particularly in marine ecosystems. Research by Führer and Ballschmiter (1998) on halogenated methoxybenzenes (anisoles) in the Atlantic Ocean's marine troposphere highlights the significance of such compounds. Their study focuses on identifying the sources and concentrations of various halogenated anisoles, including bromoanisoles, which have both biogenic and anthropogenic origins. This research is crucial for understanding the environmental distribution and impact of organohalogens (Führer & Ballschmiter, 1998).
Bromination Chemistry and Synthetic Applications
In the realm of synthetic chemistry, this compound is closely related to compounds studied for bromination reactions. Nakatani et al. (1984) investigated the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and their derivatives, providing insights into the reactivity and selectivity of bromination processes. This research is fundamental for developing synthetic pathways that involve brominated intermediates, showcasing the utility of related compounds in organic synthesis (Nakatani et al., 1984).
Electrochemical Properties and Applications
Further exploration into the electrochemical properties of brominated compounds, akin to this compound, has been conducted by Kulangiappar et al. (2014). Their study on the electrochemical bromination of 4-methoxy toluene presents valuable data on the selectivity and yield of bromination reactions using electrochemical methods. This research opens avenues for the application of brominated compounds in electrochemical synthesis and the development of environmentally friendly bromination techniques (Kulangiappar et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-methoxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZDDOQHVYOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1162696-92-5 | |
| Record name | 4-Bromo-3-methoxyphenylene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)

![2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid](/img/structure/B2648807.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2648812.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2648813.png)


![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone](/img/structure/B2648816.png)